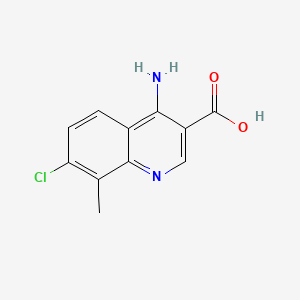

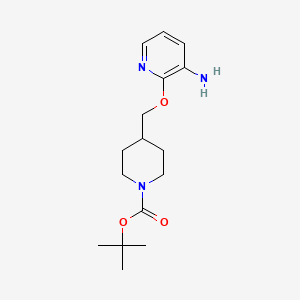

(R)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1H-Benzimidazole, 2-methyl-” is a benzimidazole derivative with the molecular formula C8H8N2 . Benzimidazole derivatives are major contributors in medical chemistry and are also found in biomolecules like vitamins, enzymes, natural products, etc .

Synthesis Analysis

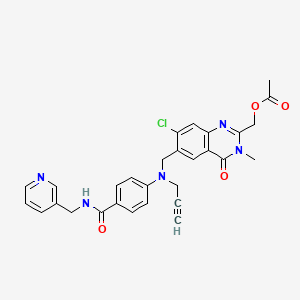

Benzimidazole derivatives, such as N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine, can be synthesized by the reaction of substituted 5-aminobenzimidazol derivatives with 2-chloromethyl benzimidazole .Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole, 2-methyl-” can be viewed using Java or Javascript . For a similar compound, “Omeprazole Related Compound E”, the empirical formula is C17H19N3O4S and the molecular weight is 361.42 .Scientific Research Applications

Chemical Synthesis and Reactivity

- Unexpected Ring Opening Reactions : Hydroxylamine hydrochloride was found to undergo Michael reactions with certain benzimidazole derivatives, leading to unexpected ring-opening outcomes. This reactivity provides insights into the synthesis of novel benzimidazole compounds with potential applications in medicinal chemistry (Azzaoui et al., 2006).

Medicinal Chemistry Applications

- Antihypertensive Activity : Benzimidazole derivatives were synthesized and shown to possess potent antihypertensive effects, highlighting the potential of benzimidazole frameworks in the development of cardiovascular disease treatments (Sharma et al., 2010).

- Anticancer Screening : A series of benzimidazole derivatives bearing long-chain oxadiazole moieties were synthesized and evaluated for anticancer activity, demonstrating significant cytotoxic effects against various cancer cell lines. This underscores the therapeutic potential of benzimidazole compounds in oncology (Varshney et al., 2015).

Material Science and Catalysis

- Ring-Opening Polymerization Catalysts : Alkylaluminium benzimidazolates were synthesized and applied in the ring-opening polymerization of ε-caprolactone, illustrating the utility of benzimidazole compounds in polymer science for generating biodegradable materials (Shen et al., 2010).

Pharmacological Studies

- Vasorelaxant Activity : Benzimidazole-based compounds were investigated for their vasorelaxant properties, offering a pathway for developing new therapeutics targeting vascular diseases (Nofal et al., 2013).

Fluorescence and Spectroscopy

- Fluorescence Studies : New benzimidazole ligands demonstrated interesting fluorescence properties, suggesting their application in sensing, imaging, and as probes in biological systems (Pereira et al., 2014).

Mechanism of Action

- Tavman, A., Ikiz, S., Funda Bagcigil, A., Yakut Özgür, N., & Ak, S. (2010). Spectral characterizations and antibacterial effect of 2-(5-R-1H-benzimidazol-2-YL)-4-methyl/bromo-phenols and some metal complexes. Bulletin of the Chemical Society of Ethiopia, 24(3)

- The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine (6f) showed good activity against used bacterial strains.

Future Directions

properties

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUBREHSYAXDSI-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712328 |

Source

|

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33545-97-0 |

Source

|

| Record name | (1R)-1-(1H-Benzimidazol-2-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-chlorobenzo[d]thiazole-4-carboxylate](/img/structure/B572090.png)